molecular formula C6H15NO2 B1266703 3-(2-Methoxyethoxy)propylamine CAS No. 54303-31-0

3-(2-Methoxyethoxy)propylamine

Cat. No. B1266703
CAS RN: 54303-31-0
M. Wt: 133.19 g/mol
InChI Key: PWGVOCGNHYMDLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Methoxyethoxy)propylamine often involves the reaction of methanol with epoxypropanes or similar starting materials in the presence of a catalyst. For instance, the synthesis of 1-Methoxy-2-propanol from methanol and 1,2-epoxypropane using triethylamine as a catalyst demonstrates a related process. This method shows high conversion rates and selectivity under optimized conditions, such as specific reaction temperatures and molar ratios of reactants (Su Qiu-fang, 2004).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds with methoxy groups have been studied using techniques like density functional theory (DFT). For example, the analysis of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one via DFT showed that the calculated bond angles and distances closely relate to experimental values, providing insights into the molecular structure of similar methoxyethoxy compounds (J. Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving methoxyethoxy derivatives can be complex and diverse. For instance, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin showcases the type of reactions these compounds can undergo, including oximation, reduction, and salification, with high overall yields and confirmed structures via analytical techniques (Li Yong-xin, 2012).

Physical Properties Analysis

The anionic polymerization of oligo(ethylene glycol) derivatives, such as 2-methoxyethyl methacrylate, leads to polymers with specific molecular weights and narrow molecular weight distributions. These processes underline the significance of controlling reaction conditions to achieve desired physical properties in methoxyethoxy-containing polymers (Seok Han et al., 2003).

Chemical Properties Analysis

The electrochemical oxidation of amino-substituted triphenylamine derivatives, which share functional group similarities with 3-(2-Methoxyethoxy)propylamine, reveals interesting insights into their chemical behavior. These studies highlight the solvent-dependent oxidation potentials and stability of oxidized products, offering a glimpse into the chemical properties of methoxyethoxy derivatives (K. Chiu et al., 2005).

Scientific Research Applications

Polymer Synthesis

3-(2-Methoxyethoxy)propylamine is used in the synthesis of thermally sensitive water-soluble polymethacrylates. Researchers Han, Hagiwara, and Ishizone (2003) demonstrated the anionic polymerizations of various methacrylates, including derivatives of 2-(2-methoxyethoxy)ethyl methacrylate, yielding polymers with predictable molecular weights and narrow molecular weight distributions. These polymers exhibit varied solubility and cloud points depending on the length of the hydrophilic oligo(ethylene glycol) unit (Han, Hagiwara, & Ishizone, 2003).

Antibacterial and Modulatory Activity

Figueredo et al. (2020) explored the pharmacological properties of derivatives synthesized from lapachol and nor-lapachol, where the reaction with 3-(2-methoxyethoxy)propylamine produced amino alcohols with potential antibacterial applications. These compounds demonstrated modulatory activity in reducing the Minimum Inhibitory Concentrations (MICs) of certain antibiotics (Figueredo et al., 2020).

Synthesis of Perhydrofuro[2,3-b]pyrans

Alonso, Lorenzo, Meléndez, and Yus (2003) described the synthesis of perhydrofuro[2,3-b]pyrans from 2-chloromethyl-3-(2-methoxyethoxy)propene. This process involves the reaction with lithium powder and a carbonyl compound, leading to methylidenic diols and, upon further reactions, to various substituted perhydrofuro[2,3-b]pyrans (Alonso, Lorenzo, Meléndez, & Yus, 2003).

Electrochemical Applications

Amine et al. (2006) utilized novel silane compounds, including derivatives of 3-(2-methoxyethoxy)propylamine, as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes demonstrated high lithium-ion conductivities and excellent cyclability, suggesting their potential in battery technology (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).

Density and Permittivity Studies

Kinart, Kinart, and Chȩcińska-Majak (2002) reported on the densities, relative permittivities, and viscosities of mixtures involving 2-methoxyethanol and propylamine. Their study provided insights into intermolecular interactions in such mixtures, which can be relevant in understanding the properties of related compounds (Kinart, Kinart, & Chȩcińska-Majak, 2002).

Safety And Hazards

The safety data sheet for propylamine, a related compound, indicates that it is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . These hazards may also apply to 3-(2-Methoxyethoxy)propylamine, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

3-(2-methoxyethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGVOCGNHYMDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71782-42-8
Record name Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71782-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0068941
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)propylamine

CAS RN

54303-31-0
Record name 3-(2-Methoxyethoxy)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54303-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JF Régnier, C Imbert - Alternatives to Laboratory Animals, 1992 - journals.sagepub.com
International guidelines for the evaluation of ocular irritation advise that all the available information, structural and physicochemical, should be taken into account in order to minimise …
Number of citations: 7 journals.sagepub.com
J Moutet, D Mills, D Lozier, T Gianetti - 2023 - chemrxiv.org
Long duration storage batteries such as Redox Flow Batteries (RFBs) are promising storage system to address the energy storage requirement that our society will require in the years …
Number of citations: 0 chemrxiv.org
SR Jackson Beckford - 2012 - scholarworks.gsu.edu
The synthesis of four homologous anthraquinones (AQ I-IV) bearing increasing lengths of polyethylene glycol (PEG) side chains and their binding to AT-and GC-rich DNA hairpins are …
Number of citations: 0 scholarworks.gsu.edu
SJ Beckford - 2012 - search.proquest.com
The synthesis of four homologous anthraquinones (AQ I-IV) bearing increasing lengths of polyethylene glycol (PEG) side chains and their binding to AT-and GC-rich DNA hairpins are …
Number of citations: 1 search.proquest.com
SRJ Beckford - 2012 - scholarworks.gsu.edu
The synthesis of four homologous anthraquinones (AQ I-IV) bearing increasing lengths of polyethylene glycol (PEG) side chains and their binding to AT-and GC-rich DNA hairpins are …
Number of citations: 0 scholarworks.gsu.edu
GH Elgemeie, MH Helal, HM El‐Sayed - Pigment & resin technology, 2001 - emerald.com
The synthesis and chemistry of nitrogen heterocyclic azo compounds have been extensively studied. Many derivatives of this type were proved to be excellent dyes. Presents a …
Number of citations: 37 www.emerald.com

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